2-Amino-N6-hydroxyadenine

Description

Properties

IUPAC Name |

N-(2-amino-7H-purin-6-yl)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6O/c6-5-9-3-2(7-1-8-3)4(10-5)11-12/h1,12H,(H4,6,7,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUHACUYECLPGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)N)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6O |

Source

|

| Record name | 2-AMINO-N6-HYDROXYADENINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19776 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075304 |

Source

|

| Record name | 2-Amino-N6-hydroxyadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-n6-hydroxyadenine is a white powder. (NTP, 1992) |

Source

|

| Record name | 2-AMINO-N6-HYDROXYADENINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19776 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

7269-57-0 |

Source

|

| Record name | 2-AMINO-N6-HYDROXYADENINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19776 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N6-Hydroxy-9H-purine-2,6-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7269-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N(6)-hydroxyadenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007269570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Purine-2, N6-hydroxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-N6-hydroxyadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6-HYDROXY-9H-PURINE-2,6-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3OD4L02QY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Decomposes at 428 °F (NTP, 1992) |

Source

|

| Record name | 2-AMINO-N6-HYDROXYADENINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19776 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Technical Whitepaper: 2-Amino-N6-hydroxyadenine (AHA)

Chemical Dynamics, Mutagenic Mechanisms, and Experimental Protocols [1]

Executive Summary

2-Amino-N6-hydroxyadenine (AHA), also chemically defined as 2-amino-6-hydroxylaminopurine, represents a critical class of base analog mutagens.[1] Unlike standard purine analogs (e.g., 2-aminopurine) that rely on rare tautomeric shifts for mispairing, AHA possesses an N6-hydroxyl moiety that dramatically lowers the energetic barrier for tautomerization.[1] This structural feature allows AHA to oscillate readily between amino and imino configurations, facilitating high-frequency AT

Part 1: Chemical Identity & Structural Dynamics

Physicochemical Profile

AHA is a modified purine base where the exocyclic amino group at position 6 is hydroxylated, and an additional amino group is present at position 2.

| Property | Specification |

| IUPAC Name | |

| Common Synonyms | 2-Amino-N6-hydroxyadenine; AHA; 2-Amino-6-hydroxylaminopurine |

| CAS Number | 7269-57-0 |

| Molecular Formula | C |

| Molecular Weight | 166.14 g/mol |

| Solubility | Soluble in DMSO, 0.1 M NaOH; sparingly soluble in water |

| pKa (N6-OH) | ~5.8 - 6.0 (Ionization facilitates mispairing) |

The Tautomeric Driver

The mutagenic potency of AHA stems from the labile nature of the N6-hydroxyl proton. In physiological conditions, AHA exists in a dynamic equilibrium between two forms:

-

Amino Form (Adenine-like): The N6-nitrogen is an H-bond donor.[1] It pairs with Thymine .[1]

-

Imino Form (Guanine-like): The N6-nitrogen becomes an H-bond acceptor, and the N1-nitrogen is protonated.[1] It pairs with Cytosine .[1][2]

Unlike unmodified Adenine, where the imino form is energetically unfavorable (

Part 2: Mechanism of Action (Mutagenesis)

AHA acts as a "perfect" mutagen because it does not inhibit DNA polymerase significantly but induces transition mutations with high efficiency.[1]

The Transition Pathway

The mechanism follows a replication-dependent pathway:

-

Incorporation: AHA is converted to its triphosphate form (dAHATP) inside the cell.[1]

-

First Replication (Insertion): DNA Polymerase inserts AHA opposite Thymine (mimicking A) or Cytosine (mimicking G).[1]

-

Second Replication (Fixation):

-

If inserted opposite T, it may template a C in the next round (AT

GC transition). -

If inserted opposite C, it templates a T in the next round (GC

AT transition).

-

Visualization of Mutagenic Logic

Figure 1: The dual-coding capacity of AHA drives bidirectional transition mutations.

Part 3: Synthesis & Handling Protocol

Safety Warning: AHA is a potent mutagen.[1] All synthesis must be performed in a chemical fume hood using double nitrile gloves.[1] Waste must be segregated as genotoxic.[1]

Synthesis from 2-Amino-6-Chloropurine

The most reliable synthetic route involves the nucleophilic displacement of the chlorine atom at the C6 position by hydroxylamine.[1]

Reagents:

-

Hydroxylamine hydrochloride (

) -

Potassium Hydroxide (KOH) or Triethylamine (Base)[1]

Step-by-Step Protocol:

-

Preparation: Dissolve 10 mmol of hydroxylamine hydrochloride in 20 mL of absolute ethanol.

-

Neutralization: Add an equimolar amount of KOH (dissolved in minimal methanol) to generate free hydroxylamine base.[1] Filter off the KCl precipitate if necessary.[1]

-

Reaction: Add 5 mmol of 2-amino-6-chloropurine to the filtrate.

-

Reflux: Heat the mixture to reflux (

C) for 4–6 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 5:2:3).[1] The starting material spot (higher -

Isolation: Cool the reaction mixture to

C overnight. The product, AHA, will precipitate as a white/off-white solid. -

Purification: Filter the solid and wash with cold ethanol. Recrystallize from water if high purity (>98%) is required.[1]

-

Storage: Store at

C under argon. The N-OH bond is sensitive to oxidation.[1]

Synthesis Workflow Diagram

Figure 2: Synthetic pathway for AHA via nucleophilic displacement.[1]

Part 4: Biological Applications & Validation

Bacterial Mutagenesis Assay (Ames Test Variant)

To validate the activity of synthesized AHA, a reversion assay using Salmonella typhimurium or E. coli is standard.

Target Strain: S. typhimurium TA1535 (hisG46 mutation).[1] This strain carries a missense mutation that can be reverted by base substitution mutagens (transitions).[1]

Protocol:

-

Culture: Grow TA1535 overnight in Oxoid nutrient broth.

-

Exposure: Add 0.1 mL of culture to 2 mL of molten top agar (containing trace histidine/biotin).

-

Treatment: Add AHA (dissolved in DMSO) at concentrations ranging from 1

g/plate to 100-

Note: AHA is direct-acting; S9 metabolic activation is usually not required for bacterial mutagenesis, though mammalian cells may require phosphorylation.[1]

-

-

Incubation: Pour onto minimal glucose agar plates. Incubate at

C for 48 hours. -

Quantification: Count

revertant colonies.-

Positive Control: Sodium Azide (NaN

).[1] -

Negative Control: DMSO vehicle.

-

Interpretation

A dose-dependent increase in revertant colonies confirms the mutagenic activity.[1] AHA specifically induces high rates of mutation in strains sensitive to base-pair substitutions (TA1535) but not frameshifts (TA1538).[1]

References

-

Janion, C. (1978).[1][6] The efficiency and extent of mutagenic activity of some new mutagens of base-analogue type. Mutation Research, 56(3), 225-233.[1]

-

Pavlov, Y. I., et al. (1991).[1][6] The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae.[1][6] Mutation Research, 253(1), 33-46.[1]

-

Clive, D., et al. (1991).[1][6] Mutagenicity of 2-amino-N6-hydroxyadenine (AHA) at three loci in L5178Y/tk+/- mouse lymphoma cells. Mutation Research, 253(1), 47-56.[1]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 101513, N6-Hydroxy-9H-purine-2,6-diamine.[1] [1]

Sources

- 1. N6-Hydroxy-9H-purine-2,6-diamine | C5H6N6O | CID 101513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. discofinechem.com [discofinechem.com]

- 3. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 4. CN110627729B - 2-Amino-6-chloropurine and its synthetic method, intermediate and application - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. DNAmod: 2-amino-6-hydroxyaminopurine [dnamod.hoffmanlab.org]

2-Amino-N6-hydroxyadenine synthesis and discovery

Technical Guide: Synthesis and Mutagenic Mechanism of 2-Amino-N6-hydroxyadenine (AHA)

Executive Summary

2-Amino-N6-hydroxyadenine (AHA), also known as 2-amino-N6-hydroxylaminopurine or 2-amino-HAP, is a potent base analog mutagen. Unlike standard purines, AHA possesses a unique N6-hydroxy group that significantly alters its tautomeric equilibrium. This chemical feature allows it to mimic both adenine and guanine during DNA replication, inducing high-frequency AT

This guide details the chemical synthesis, physical properties, and mechanistic action of AHA.[1] It is intended for researchers investigating polymerase fidelity, mutagenesis mechanisms, and nucleoside analog development.[1]

Discovery and Historical Context

The mutagenic potential of N6-hydroxyadenine derivatives was extensively characterized in the late 1970s and early 1980s, with seminal work by C. Janion and colleagues. While N6-hydroxyadenine (HAP) was known to be mutagenic, the addition of an exocyclic amino group at the C2 position (yielding AHA) was found to dramatically increase mutagenic potency in bacterial systems (Salmonella typhimurium TA100) and eukaryotic systems (Neurospora crassa, Mouse Lymphoma).[1]

Key Discovery Milestones:

-

1978: Janion establishes the synthesis and potent mutagenicity of AHA, noting its superiority to HAP in inducing transitions.

-

1991: Collaborative studies confirm AHA's activity across diverse eukaryotic assays, validating it as a universal probe for base-substitution mutagenesis.

Chemical Mechanism of Action

The biological activity of AHA is driven by tautomeric shifts . In standard DNA, adenine exists almost exclusively in the amino form, pairing with thymine.[1] The electronegative oxygen atom on the N6-position of AHA withdraws electrons, stabilizing the imino tautomer.

-

Amino Tautomer (AHA

): Mimics Adenine.[1] Pairs with Thymine . -

Imino Tautomer (AHA

): Mimics Guanine.[1] Pairs with Cytosine .[2][3][4]

Because AHA can fluctuate between these forms during replication, it causes "replication slippage" or mispairing, leading to permanent transition mutations.

Visualization: Tautomeric Mispairing Logic

Caption: Schematic of AHA tautomerism. The stability of the Imino form allows AHA to pair with Cytosine, embedding a transition mutation in the daughter strand.

Synthesis Protocol

The synthesis of AHA is a two-stage process starting from Guanine. The intermediate, 2-amino-6-chloropurine, is critical. Commercial availability of the intermediate varies, so a complete route is provided.[1]

Stage 1: Preparation of 2-Amino-6-chloropurine

Reference: Modified from Janion (1978) and standard purine chlorination protocols (e.g., using POCl3).[1]

Reagents:

-

Phosphorus Oxychloride (

)[1][9] -

Tetraethylammonium chloride (Phase Transfer Catalyst)[1]

-

Acetonitrile (

)[1]

Workflow:

-

Chlorination: Suspend Guanine in acetonitrile with tetraethylammonium chloride.

-

Activation: Add

(excess, typically 3-6 equivalents). -

Reflux: Heat to reflux (~80°C) for 1-2 hours. The phase transfer catalyst is essential for solubilizing the guanine.

-

Hydrolysis: Cool and carefully quench the reaction mixture on ice/water to hydrolyze the dichlorophosphate intermediates.

-

Neutralization: Adjust pH to ~7.0 with NaOH. The product, 2-amino-6-chloropurine, precipitates as a pale solid.

-

Purification: Recrystallize from water/ethanol.

Stage 2: Synthesis of 2-Amino-N6-hydroxyadenine (AHA)

Mechanism: Nucleophilic Aromatic Substitution (

Reagents:

-

Hydroxylamine Hydrochloride (

)[1] -

Potassium Hydroxide (

) or Triethylamine ( -

Solvent: Ethanol/Water (1:1 v/v)[1]

Step-by-Step Protocol:

| Step | Action | Critical Technical Note |

| 1 | Preparation | Dissolve |

| 2 | Reaction | Add 2-amino-6-chloropurine (1.0 eq) to the hydroxylamine solution. Add ethanol to ensure solubility. |

| 3 | Heating | Reflux the mixture (approx. 70-80°C) for 2–4 hours. Monitor via TLC (Silica, MeOH:CHCl3) for disappearance of starting material.[1] |

| 4 | Isolation | Cool the mixture to 4°C. The product (AHA) often precipitates upon cooling.[1] If not, reduce volume under vacuum.[1] |

| 5 | Purification | Filter the precipitate. Wash with cold water and ether. Recrystallize from water if necessary.[10] |

| 6 | Storage | Store at -20°C, desiccated. The N-OH bond is sensitive to oxidation. |

Visualization: Synthesis Workflow

Caption: Synthetic route from Guanine to AHA via the chloropurine intermediate.

Analytical Characterization

To validate the synthesis, the following physicochemical properties should be verified.

| Property | Value / Characteristic | Note |

| Molecular Formula | ||

| Molecular Weight | 166.14 g/mol | |

| Appearance | White to off-white crystalline powder | Darkens upon oxidation. |

| UV Spectrum | Distinct from Adenine ( | |

| pKa | ~3.3 (N1) and ~9-10 (N6-OH) | The acidic N6-OH proton is key to its biological function. |

| Solubility | DMSO, dilute acid/alkali | Poorly soluble in cold water.[1] |

Safety & Handling (SDS Summary)

-

Mutagenicity: AHA is a Category 1 Mutagen . It is designed to alter DNA sequences. Handle exclusively in a Class II Biosafety Cabinet.

-

Chemical Hazards:

-

Hydroxylamine: Potential explosion hazard upon heating if concentrated; skin sensitizer.

-

2-Amino-6-chloropurine: Irritant.

-

-

Disposal: All waste containing AHA must be deactivated chemically (e.g., permanganate oxidation) or incinerated as hazardous chemical waste.[1]

References

-

Janion, C. (1978).[1][11] The efficiency and extent of mutagenic activity of some new mutagens of base-analogue type. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 56(3), 225-233.[1]

-

Janion, C., & Glickman, B. W. (1991).[1] Base-pairing models to account for the mutagenicity and specificity of the purine analog 2-amino-N6-hydroxyadenine.[11] Mutation Research, 253(1), 65-72.[1]

-

Pavlov, Y. I., et al. (1991).[1][11] The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae.[11][12] Mutation Research, 253(1), 33-46.[1]

-

PubChem Compound Summary. (n.d.). N6-Hydroxy-9H-purine-2,6-diamine (AHA). National Center for Biotechnology Information. [1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. biology.stackexchange.com [biology.stackexchange.com]

- 3. youtube.com [youtube.com]

- 4. Sandwalk: Tautomers of Adenine, Cytosine, Guanine, and Thymine [sandwalk.blogspot.com]

- 5. US4736029A - Process for preparing 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 6. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 7. CN108892669B - Method for preparing 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 8. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 9. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. DNAmod: 2-amino-6-hydroxyaminopurine [dnamod.hoffmanlab.org]

- 12. The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action for 2-Amino-N6-hydroxyadenine (AHA)

Executive Summary

2-Amino-N6-hydroxyadenine (AHA) represents a class of "super-mutagenic" nucleobase analogs. Unlike standard base analogs (e.g., 2-aminopurine) that rely on rare tautomeric shifts to induce errors, AHA possesses a structural duality that allows it to mimic both Adenine and Guanine with high thermodynamic stability.

This guide details the molecular mechanics of AHA, focusing on its tautomeric ambiguity , metabolic activation , and incorporation dynamics by DNA polymerases. It provides actionable protocols for utilizing AHA as a probe for polymerase fidelity and a tool for lethal mutagenesis studies.

Molecular Architecture & Tautomeric Dynamics

The potency of AHA (Molecular Formula:

The Structural Duality

AHA exists in a tautomeric equilibrium between two dominant forms:

-

Amino Form (Adenine Mimic): The N6 nitrogen is protonated. It pairs with Thymine via two hydrogen bonds.

-

Imino Form (Guanine Mimic): The proton shifts from the N6 nitrogen to the N6 oxygen (or N1), creating a double bond between C6 and N6. Crucially, the C2-amino group acts as a hydrogen bond donor. This allows the imino form to form three hydrogen bonds with Cytosine , perfectly mimicking Guanine.

Thermodynamic Equilibrium

Unlike natural bases where the amino form is favored by a factor of

Visualization: The Tautomeric Shift

The following diagram illustrates the structural transition and the resulting pairing logic.

Figure 1: Tautomeric equilibrium of AHA showing dual coding capacity for Thymine (via Amino form) and Cytosine (via Imino form).[1]

Metabolic Activation Pathway[2]

AHA is a prodrug in the context of mutagenesis. It must be metabolized into its triphosphate form (dAHATP) to be recognized by DNA polymerases.

The Salvage Pathway

AHA is recognized by the purine salvage pathway enzymes. The efficiency of this conversion is critical for experimental design; cells deficient in adenine phosphoribosyltransferase (APRT) are often resistant to AHA mutagenesis.

Visualization: Metabolic Cascade

Figure 2: Metabolic activation pathway of AHA from free base to polymerase substrate.

Mechanism of Mutagenesis: The Transition Model

AHA induces almost exclusively A:T

Step 1: Incorporation (The "Trojan Horse")

During replication, dAHATP enters the polymerase active site. Because the amino tautomer is still significant, the polymerase incorporates AHA opposite a template Thymine (T).

-

Result: A T:AHA base pair is formed.[2] This is not mutagenic yet.

Step 2: Replication (The "Reveal")

In the next round of replication, the AHA residue in the template strand acts as the coding base. At this stage, the AHA residue frequently shifts to the imino form.

-

Reason: The imino form forms 3 hydrogen bonds with incoming dCTP. This is energetically more stable than the 2 hydrogen bonds with dTTP.

-

Result: The polymerase inserts Cytosine (C) opposite the template AHA.

Step 3: Fixation

In the subsequent round, the Cytosine pairs with Guanine.

-

Net Change: The original A:T pair has been replaced by G:C.

Comparative Hydrogen Bonding Data

| Base Pair | H-Bonds | Stability | Structural Mimicry |

| A : T | 2 | Standard | Natural |

| G : C | 3 | High | Natural |

| AHA(amino) : T | 2 | Moderate | Mimics A:T |

| AHA(imino) : C | 3 | High | Mimics G:C |

Experimental Protocols

Protocol: In Vitro Primer Extension Assay

Purpose: To determine the kinetic parameters (

Materials:

- -32P-labeled primer (20-mer).

-

Template strand (40-mer) containing a specific target base (T or C).

-

Purified DNA Polymerase (e.g., Klenow exo-, T4 Pol, or human Pol

). -

dAHATP (synthesized or commercially sourced).

Workflow:

-

Annealing: Mix primer and template in 1:1.2 molar ratio in annealing buffer (10 mM Tris-HCl, 50 mM NaCl). Heat to 95°C for 5 min, cool slowly to RT.

-

Reaction Mix: Prepare 10

L reactions containing:-

100 nM annealed DNA substrate.

-

Reaction buffer (specific to polymerase, usually containing

). -

Varying concentrations of dAHATP (0.1

M to 100

-

-

Initiation: Add DNA Polymerase (0.1 - 1.0 units).

-

Incubation: Incubate at 37°C for a short duration (e.g., 2-5 mins) to ensure single-hit kinetics (incorporation of <20% of primer).

-

Termination: Quench with 10

L Stop Solution (95% formamide, 20 mM EDTA, bromophenol blue). -

Analysis: Heat samples to 95°C for 3 min. Load on 15% denaturing polyacrylamide gel (7M Urea).

-

Quantification: Visualize via phosphorimaging. Calculate velocity (

) vs. substrate concentration (

Protocol: Bacterial Mutagenesis Assay (Ames Test Adaptation)

Purpose: To assess biological mutagenicity.[3][2][4][5][6][7][8]

-

Strain Selection: Use Salmonella typhimurium TA100 (sensitive to base-pair substitutions).

-

Preparation: Grow overnight culture in Oxoid nutrient broth.

-

Treatment: Add 0.1 mL culture to soft agar tubes containing trace histidine/biotin.

-

Dosing: Add AHA (dissolved in DMSO) at concentrations: 0, 10, 50, 100, 500

g/plate . -

Plating: Pour onto Minimal Glucose Agar plates.

-

Incubation: 37°C for 48 hours.

-

Scoring: Count revertant colonies (

). A dose-dependent increase confirms mutagenicity.

References

-

Tsuchiyama, H., et al. (1991). "Analysis of 2-amino-N6-hydroxyadenine-induced mutagenesis in phage M13mp2."[4] Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 253(1), 47-54. Link

-

Janion, C. (1991). "Base-pairing models to account for the mutagenicity and specificity of the purine analog 2-amino-N6-hydroxyadenine."[4] Mutation Research, 253(1), 3-9. Link

-

Pavlov, Y.I., et al. (1991). "The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae."[4] Mutation Research, 253(1), 33-46. Link

- Kozmin, S.G., et al. (2005). "2-Amino-N6-hydroxyadenine is a potent mutagen in DNA mismatch repair-deficient human cells." Antimicrobial Agents and Chemotherapy.

-

Negishi, K., et al. (1983). "Mutagenesis by N6-hydroxyaminopurine derivatives in Salmonella typhimurium." Nucleic Acids Research, 11(15), 5223-5233. Link

Sources

- 1. Replication of 2-hydroxyadenine-containing DNA and recognition by human MutSα - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. DNAmod: 2-amino-6-hydroxyaminopurine [dnamod.hoffmanlab.org]

- 5. Analysis of 2-amino-N6-hydroxyadenine-induced mutagenesis in phage M13mp2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic activation of 2,4,6-trinitrotoluene; a case for ROS-induced cell damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tsijournals.com [tsijournals.com]

What is 2-Amino-N6-hydroxyadenine?

An In-Depth Technical Guide to 2-Amino-N6-hydroxyadenine (AHA)

Executive Summary

2-Amino-N6-hydroxyadenine (AHA), a synthetic purine analogue, stands as a cornerstone tool in the field of genetic toxicology and molecular biology. Distinguished by its potent and specific mutagenic activity, AHA serves as a powerful agent for inducing targeted genetic alterations in a vast array of organisms. This guide provides a comprehensive technical overview of AHA, detailing its chemical properties, mechanism of action, biological potency, and applications. We will explore the causality behind its mutagenic effects, rooted in tautomeric shifts and subsequent mispairing during DNA replication, and present methodologies for its practical application in research settings. This document is intended for researchers, scientists, and drug development professionals seeking a deep, functional understanding of this important chemical mutagen.

Core Chemical and Physical Identity

2-Amino-N6-hydroxyadenine, also known as 2-amino-6-hydroxyaminopurine, is the N(6)-hydroxy derivative of 2,6-diaminopurine.[1][2] It is functionally related to adenine but possesses unique structural features that dictate its biological activity.[1]

Key Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₆N₆O | [1] |

| Molecular Weight | 166.14 g/mol | [1] |

| Appearance | White powder | [1] |

| Synonyms | AHA, 2-amino-N(6)-hydroxyadenine, Guanine oxime | [1][2] |

| CAS Number | 7269-57-0 | |

| Chemical Features | Possesses both oxime and amine structures | [1] |

AHA's structure, featuring a hydroxylamino group at the C6 position and an amino group at the C2 position, is critical to its high mutagenic potency.[3] It is incompatible with strong acids, bases, and strong oxidizing or reducing agents.[1]

The Molecular Mechanism of Mutagenesis

The primary mutagenic power of AHA stems from its function as a base analogue that is readily incorporated into DNA in place of adenine.[3] Its mutagenicity is not random; it induces specific types of mutations with high frequency, making it a predictable tool for genetic manipulation.

Tautomerism and Ambiguous Base Pairing

The central mechanism of AHA-induced mutagenesis is a shift in its tautomeric equilibrium.[4] Like natural bases, AHA can exist in different isomeric forms, or tautomers. The two most relevant forms are the stable amino tautomer and the less stable imino tautomer.

-

Amino Tautomer: In its preferred amino state, AHA can correctly pair with thymine (T), mimicking the natural A:T base pair.

-

Imino Tautomer: However, a shift to the imino tautomer allows AHA to form a stable base pair with cytosine (C).[3][5] This mispairing event is the root cause of the mutation.

This tautomeric shift leads to a predictable mutational signature: a G:C base pair is inserted where an A:T pair should be, resulting in an A:T → G:C transition .[6] This is the predominant mutation induced by AHA across various biological systems.[3][6]

Interaction with DNA Polymerases

The incorporation and bypass of AHA are mediated by DNA polymerases. While some polymerases may be blocked by the presence of this analogue, certain specialized polymerases, such as DNA polymerase λ, can perform translesion synthesis (TLS).[7] Studies have shown that DNA pol λ can efficiently and faithfully bypass 2-hydroxyadenine (a related lesion), a process enhanced by auxiliary proteins like Proliferating Cell Nuclear Antigen (PCNA) and Replication Protein A (RP-A).[7] The interaction with the replication machinery is crucial; AHA does not typically cause direct DNA strand breaks, but such lesions may appear post-treatment as the cell's DNA repair mechanisms attempt to correct the damage.[8]

Biological Activity and Comparative Potency

AHA is a broad-spectrum mutagen, demonstrating activity in prokaryotes, lower eukaryotes, and complex mammalian systems.[6]

-

In Bacteria and Yeast: It is a potent mutagen in E. coli and Salmonella typhimurium.[2][9] Interestingly, its potency varies relative to other analogues depending on the organism; AHA is more potent than N6-hydroxyadenine (HAP) in bacteria but less potent in yeast.[9]

-

In Higher Eukaryotes: Studies in Neurospora crassa established AHA as an extremely potent mutagen that produces specific-locus mutants at high frequencies.[3] In mammalian cells (e.g., mouse lymphoma L5178Y) and in vivo mouse models, AHA's mutagenic potency has been shown to be comparable to that of powerful alkylating agents like ethylnitrosourea (ENU) and ethyl methanesulfonate (EMS).[6][10]

While AHA predominantly induces gene/point mutations through base-pair substitutions, it has also been shown to cause chromosomal damage and induce micronuclei at high concentrations.[6]

Applications in Research and Drug Development

AHA's specific and potent activity makes it an invaluable tool rather than a therapeutic agent. Its applications are centered on genetic research and toxicological screening.

A Precision Tool for Genetic Research

The high frequency and specificity of A:T → G:C transitions make AHA an ideal mutagen for:

-

Genetic Fine-Structure Analysis: It allows researchers to generate point mutations within a specific gene, helping to map functional domains and critical residues.[3]

-

Distinguishing Mutation Types: Its use can help differentiate between point mutations and larger multi-locus deletions, which is often a time-consuming challenge in mammalian genetics.[3]

-

Creating Specific Allelic Series: Researchers can generate a series of alleles with subtle changes to study gene function comprehensively.

Relevance in Drug Development and Toxicology

In the context of drug development, understanding the mechanism of potent mutagens like AHA is critical for:

-

Genotoxicity Assays: AHA can be used as a positive control in assays designed to screen new chemical entities for mutagenic potential. Its predictable mechanism provides a reliable benchmark for assay validation.

-

Evaluating Anti-Mutagenic Compounds: It can be used to induce mutations in a test system, which is then treated with a candidate compound to see if the compound can reduce the mutation frequency.

-

Fundamental Research: Biochemical assays are essential for evaluating a compound's efficacy and specificity.[11][12] Understanding how a mutagen like AHA interacts with DNA polymerases and repair enzymes provides a foundational framework for designing assays that probe the interaction of drug candidates with these same systems.

Experimental Protocol: Mammalian Cell Mutagenicity Assay

The following protocol outlines a standard workflow for assessing the mutagenic potential of AHA in a mammalian cell line, such as L5178Y mouse lymphoma cells, at the thymidine kinase (TK) locus. This assay is a cornerstone of genetic toxicology.

Step-by-Step Methodology

-

Cell Culture Preparation:

-

Culture L5178Y TK+/- cells in appropriate media (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics) under standard conditions (37°C, 5% CO₂).

-

Prior to the experiment, cleanse the culture of spontaneous TK-/- mutants by growing cells in "THMG" medium (containing Thymidine, Hypoxanthine, Methotrexate, and Glycine). Methotrexate blocks the main nucleotide synthesis pathway, forcing cells to use the salvage pathway via the TK enzyme. TK-/- mutants cannot survive.

-

Return cells to normal medium for a recovery period before treatment.

-

-

AHA Treatment:

-

Prepare a stock solution of AHA in a suitable solvent (e.g., DMSO or saline).

-

Seed a known number of cells (e.g., 1 x 10⁶ cells/mL) into multiple flasks.

-

Treat cells with a range of AHA concentrations (e.g., 10-50 ng/mL) for a defined period (e.g., 4 hours). Include a solvent-only negative control and a positive control (e.g., methyl methanesulfonate).[8]

-

-

Expression Period:

-

After treatment, wash the cells to remove AHA and resuspend them in fresh medium.

-

Culture the cells for an "expression period" (typically 2-3 days). This allows time for the incorporated AHA to cause mutations during DNA replication and for the existing TK enzyme in newly mutated cells to degrade.

-

-

Mutant Selection:

-

Plate a known number of cells in soft agar medium containing the selective agent trifluorothymidine (TFT). TFT is a thymidine analogue that is phosphorylated by the TK enzyme into a toxic intermediate.

-

Therefore, only TK-/- mutant cells (which lack the enzyme) can survive and form colonies.

-

Concurrently, plate a small number of cells in non-selective medium to determine the cloning efficiency (plating efficiency).

-

-

Data Analysis:

-

Incubate plates for 10-14 days until colonies are visible.

-

Count the number of colonies on both selective (TFT) and non-selective plates.

-

Calculate the mutation frequency (MF) using the formula: MF = (Number of mutant colonies / Number of cells plated in TFT) / Cloning Efficiency

-

Safety and Handling

As a potent mutagen and potential teratogenic agent, 2-Amino-N6-hydroxyadenine must be handled with extreme care.[1]

-

Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses.

-

Containment: Handle the solid powder and concentrated solutions in a chemical fume hood or a designated containment area.

-

Waste Disposal: Dispose of all contaminated materials and solutions according to institutional and local regulations for hazardous chemical waste.

-

Reactivity: Avoid contact with strong acids, bases, and oxidizing or reducing agents.[1]

Conclusion

2-Amino-N6-hydroxyadenine is more than just a chemical mutagen; it is a high-precision instrument for interrogating genetic function. Its well-characterized mechanism, centered on tautomeric mispairing to induce A:T → G:C transitions, provides a level of predictability that is rare among chemical mutagens. For molecular geneticists, it offers a reliable method for creating specific point mutations, while for toxicologists and drug development professionals, it serves as a critical benchmark for assessing the safety of novel compounds. A thorough understanding of its properties and mechanism is essential for its effective and safe application in the modern research laboratory.

References

-

Mutagenic activity of 2-amino-N6-hydroxyadenine in the mouse spot test. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]

-

Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa. Basic Life Sciences. [Link]

-

N6-Hydroxy-9H-purine-2,6-diamine. PubChem. [Link]

-

Mutagenicity of 2-amino-N6-hydroxyadenine at the tk locus in L5178Y strains differing in repair capabilities and karyotype. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]

-

The genetic toxicology of 2-amino-N6-hydroxyadenine in eukaryotic organisms. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]

-

2-amino-6-hydroxyaminopurine. DNAmod. [Link]

-

Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules. [Link]

-

The synthesis and properties of N6-substituted 2-amino-purine derivatives. Acta Biochimica Polonica. [Link]

-

Mutagenic potentials of damaged nucleic acids produced by reactive oxygen/nitrogen species: approaches using synthetic oligonucleotides and nucleotides. Nucleic Acids Research. [Link]

-

2-amino-N(6)-hydroxyadenine (definition). Medical Concept Reference Encyclopedia. [Link]

-

The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]

-

[Role of tautomerism in the molecular mechanisms of mutagenesis]. Postepy Biochemii. [Link]

-

Amino'⇌imino tautomeric equilibrium for the syn rotamers of N 6hydroxyadenosine. ResearchGate. [Link]

-

Replication of 2-hydroxyadenine-containing DNA and recognition by human MutSα. DNA Repair. [Link]

-

Error-free bypass of 2-hydroxyadenine by human DNA polymerase lambda with Proliferating Cell Nuclear Antigen and Replication Protein A in different sequence contexts. DNA Repair. [Link]

-

Structural dynamics and determinants of 2-aminoadenine specificity in DNA polymerase DpoZ of vibriophage ϕVC8. Nucleic Acids Research. [Link]

-

A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. The Journal of Organic Chemistry. [Link]

-

Biochemical Assays. BioDuro. [Link]

-

Expert biochemical assays for drug discovery success. Nuvisan. [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. [Link]

-

Physical and Functional Interactions of Human DNA Polymerase η with PCNA. Journal of Biological Chemistry. [Link]

-

Transversion-specific purine analogue mutagens and the mechanism of hydroxylaminopurine mutagenesis. Journal of Molecular Biology. [Link]

-

The amino and imino tautomers of 6-methoxyamino-purines. ResearchGate. [Link]

-

Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. ACS Earth and Space Chemistry. [Link]

-

The role and application of bioinformatics techniques and tools in drug discovery. Frontiers in Pharmacology. [Link]

Sources

- 1. N6-Hydroxy-9H-purine-2,6-diamine | C5H6N6O | CID 101513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DNAmod: 2-amino-6-hydroxyaminopurine [dnamod.hoffmanlab.org]

- 3. Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Role of tautomerism in the molecular mechanisms of mutagenesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The genetic toxicology of 2-amino-N6-hydroxyadenine in eukaryotic organisms: significance for genetic risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Error-free bypass of 2-hydroxyadenine by human DNA polymerase lambda with Proliferating Cell Nuclear Antigen and Replication Protein A in different sequence contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mutagenicity of 2-amino-N6-hydroxyadenine at the tk locus in L5178Y strains differing in repair capabilities and karyotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mutagenic activity of 2-amino-N6-hydroxyadenine in the mouse spot test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. nuvisan.com [nuvisan.com]

An In-depth Technical Guide to the Mutagenic Properties of 2-Amino-N6-hydroxyadenine

Introduction

2-Amino-N6-hydroxyadenine (AHA), a synthetic purine analog, has garnered significant attention within the fields of genetic toxicology and cancer research due to its potent mutagenic activity. This technical guide provides a comprehensive overview of the mutagenic properties of AHA, delving into its chemical nature, the molecular mechanisms underpinning its mutagenicity, and the experimental methodologies employed to characterize its effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's impact on genomic integrity.

Chemical Properties and Tautomerism of 2-Amino-N6-hydroxyadenine

2-Amino-N6-hydroxyadenine is a derivative of adenine, a fundamental component of DNA. The key structural feature of AHA is the substitution of a hydrogen atom on the exocyclic amino group at the N6 position with a hydroxyl group. This seemingly minor modification has profound implications for its base-pairing properties.

The mutagenicity of AHA is intrinsically linked to its capacity to exist in different tautomeric forms. Tautomers are isomers of a molecule that differ only in the position of a proton and a double bond. For AHA, the critical equilibrium is between the more stable amino tautomer and the less frequent, but highly mutagenic, imino tautomer. In aqueous environments, such as the cellular milieu, the equilibrium tends to favor the imino form, which is a key factor in its mutagenic potential.[1]

Caption: Tautomeric equilibrium of 2-Amino-N6-hydroxyadenine.

The Molecular Mechanism of AHA-Induced Mutagenesis

The primary mutagenic outcome of AHA exposure is the induction of A•T to G•C transition mutations.[2][3] This specific mutational signature arises from the aberrant base-pairing properties of the imino tautomer of AHA during DNA replication.

Mispairing with Cytosine

In its canonical amino form, adenine (and by extension, the amino tautomer of AHA) forms two hydrogen bonds with thymine (T). However, when AHA adopts its imino tautomeric form, its hydrogen bonding pattern is altered, allowing it to form a stable base pair with cytosine (C), mimicking the geometry of a standard G•C pair. This mispairing occurs because the imino tautomer presents a hydrogen bond donor and acceptor pattern that is complementary to cytosine.

Caption: Hydrogen bonding between the imino tautomer of AHA and cytosine.

Fixation of the Mutation

The mutagenic process unfolds over two rounds of DNA replication:

-

First Round of Replication (Incorporation): During DNA synthesis, if a molecule of 2-amino-N6-hydroxydeoxyadenosine triphosphate (AHAdATP) is present in the nucleotide pool, DNA polymerase can incorporate it opposite a thymine in the template strand. In subsequent rounds of replication, if the incorporated AHA is in its imino form, it will direct the incorporation of a cytosine in the newly synthesized strand.

-

Second Round of Replication (Perpetuation): In the next round of replication, the newly incorporated cytosine will serve as a template for the incorporation of a guanine, thus completing the A•T to G•C transition.

This incorporation-type mechanism is consistent with experimental observations where the induced mutations are predominantly base transitions.[4]

Quantitative Assessment of Mutagenic Potency

AHA is recognized as a highly potent mutagen across various biological systems, from bacteria to mammalian cells. Its mutagenic activity has been quantified in several assays, most notably the Ames test using Salmonella typhimurium and in cultured mammalian cells.

| Assay System | Strain/Cell Line | Metabolic Activation (S9) | Mutagenic Potency | Reference |

| Ames Test | S. typhimurium TA100 | Without S9 | 25,000 revertants/µg | [4] |

| Ames Test | S. typhimurium TA100 | With S9 (10 µL) | ~50,000 revertants/µg | [4] |

| Mammalian Cell Mutagenesis | Chinese Hamster Lung (CHL) cells | Without S9 (24h exposure) | 500-fold higher than ethyl methanesulfonate (EMS) | [4] |

| Mammalian Cell Mutagenesis | Eukaryotic assays | With/Without S9 | Comparable to ethylnitrosourea (ENU) and methyl methanesulfonate (MMS) | [5] |

| Mouse Spot Test | (T x HT)F1 mouse embryos | N/A | 1.95 x 10⁻³ genetically relevant spots/mg/kg | [6] |

Table 1: Summary of the Mutagenic Potency of 2-Amino-N6-hydroxyadenine (AHA)

The data clearly indicates that AHA is a direct-acting mutagen, exhibiting high potency without the need for metabolic activation.[4] In fact, in some instances, the addition of a high concentration of S9 mix can decrease its mutagenicity, possibly due to detoxification.[4] Its potency in mammalian cells is particularly noteworthy, surpassing that of the well-characterized alkylating agent EMS by a significant margin.[4]

Interaction with DNA Polymerases

The mutagenic potential of AHA is ultimately realized through its interaction with DNA polymerases during replication. The fidelity of DNA polymerases is crucial in preventing mutations, and their ability to correctly read a template base and insert the corresponding nucleotide is a key determinant of genomic stability.

When a DNA polymerase encounters AHA in the template strand, its response depends on the specific polymerase and the tautomeric state of the AHA.

-

High-Fidelity Replicative Polymerases: These polymerases have a highly constrained active site that favors Watson-Crick base pairing. The presence of the imino tautomer of AHA can lead to misincorporation of dCTP. The proofreading (3'→5' exonuclease) activity of these polymerases may be able to excise the misincorporated base, but the efficiency of this process for an AHA:C mispair is not well-characterized.

-

Translesion Synthesis (TLS) Polymerases: These polymerases have a more open and flexible active site, allowing them to bypass DNA lesions that block replicative polymerases. While this allows for the completion of replication, it often comes at the cost of reduced fidelity. It is plausible that TLS polymerases are involved in the bypass of AHA, potentially contributing to the observed mutation rates. Studies on other N6-modified adenine adducts have shown that TLS polymerases like Pol η and Pol κ can bypass these lesions in an error-prone manner.[7][8][9]

Experimental Protocols for Assessing AHA Mutagenicity

The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it in their growth medium. The assay measures the ability of a test compound to cause mutations that revert the bacteria to a His+ phenotype, allowing them to grow on a histidine-free medium.

Principle: The S. typhimurium TA100 strain is particularly sensitive to base-pair substitution mutagens and is therefore highly responsive to AHA.

Step-by-Step Methodology:

-

Strain Preparation: Culture the S. typhimurium TA100 strain overnight in nutrient broth to reach a cell density of approximately 1-2 x 10⁹ cells/mL.

-

Test Compound Preparation: Prepare a series of dilutions of AHA in a suitable solvent (e.g., DMSO or water).

-

Metabolic Activation (Optional but recommended for comprehensive analysis): Prepare an S9 mix from the liver homogenate of Aroclor 1254-induced rats. This mix contains microsomal enzymes that can metabolize compounds into their active forms.

-

Assay Procedure (Plate Incorporation Method): a. To a sterile test tube, add 0.1 mL of the overnight bacterial culture, 0.1 mL of the test compound dilution (or control), and 0.5 mL of the S9 mix (or phosphate buffer for experiments without metabolic activation). b. Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate. c. Gently tilt and rotate the plate to ensure even distribution of the top agar. d. Allow the top agar to solidify.

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies (His+) on each plate. A dose-dependent increase in the number of revertant colonies significantly above the spontaneous background level indicates a positive mutagenic response.

Caption: Workflow for the Ames Test to assess AHA mutagenicity.

In Vitro DNA Polymerase Fidelity Assay

This assay directly measures the ability of a DNA polymerase to accurately replicate past a specific site in a DNA template, in this case, a template containing AHA. It allows for the kinetic analysis of nucleotide incorporation opposite the modified base.

Principle: A primer is annealed to a synthetic DNA template containing a single AHA at a known position. The extension of this primer by a DNA polymerase in the presence of different dNTPs is monitored to determine the efficiency and fidelity of bypass.

Step-by-Step Methodology:

-

Template-Primer Design: Synthesize a DNA oligonucleotide template containing a single 2-amino-N6-hydroxy-2'-deoxyadenosine. Design a complementary primer that anneals adjacent to the AHA lesion, with its 3'-end positioned for the next nucleotide incorporation event opposite the AHA. The primer is typically labeled with a fluorescent dye or a radioisotope for detection.

-

Reaction Setup: a. Prepare a reaction mixture containing the annealed template-primer, a purified DNA polymerase, reaction buffer (with Mg²⁺), and a single species of dNTP (dATP, dGTP, dCTP, or dTTP). b. For kinetic analysis, vary the concentration of the dNTP.

-

Reaction and Quenching: a. Initiate the reaction by adding the DNA polymerase. b. Allow the reaction to proceed for a defined period (in pre-steady-state kinetics, this is very short, on the order of milliseconds to seconds). c. Quench the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg²⁺).

-

Product Analysis: a. Separate the reaction products (unextended primer and extended products) by denaturing polyacrylamide gel electrophoresis (PAGE). b. Visualize the products using the label on the primer (e.g., autoradiography or fluorescence imaging).

-

Data Analysis: a. Quantify the amount of extended product at each dNTP concentration and time point. b. Determine the kinetic parameters for nucleotide incorporation (k_cat and K_m) by fitting the data to the Michaelis-Menten equation. c. The fidelity of the polymerase is expressed as the ratio of the incorporation efficiency (k_cat/K_m) of the correct nucleotide to that of an incorrect nucleotide.

Caption: Workflow for an in vitro DNA polymerase fidelity assay.

Conclusion

2-Amino-N6-hydroxyadenine is a powerful mutagenic agent that serves as a valuable tool for studying the mechanisms of mutagenesis and DNA repair. Its high potency and specific mutational signature (A•T to G•C transitions) are directly attributable to the tautomeric properties of the N6-hydroxy group, which facilitates mispairing with cytosine during DNA replication. Understanding the mutagenic properties of AHA is not only of academic interest but also has practical implications for assessing the genotoxic risk of other nucleoside analogs and for the development of novel therapeutic agents. The experimental protocols detailed in this guide provide a framework for the robust evaluation of the mutagenic potential of such compounds.

References

-

Shirasu, Y., Moriya, M., Ohta, T., & Inoue, H. (1982). Mutagenic properties of 2-amino-N6-hydroxyadenine in Salmonella and in Chinese hamster lung cells in culture. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 94(2), 263-270. [Link]

-

de Serres, F. J., Brockman, H. E., & Hung, C. Y. (1991). The genetic toxicology of 2-amino-N6-hydroxyadenine in eukaryotic organisms: significance for genetic risk assessment. Mutation Research/Genetic Toxicology, 253(1), 1-13. [Link]

-

de Serres, F. J., Brockman, H. E., Hung, C. Y., & Overton, L. K. (1985). Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa. Basic Life Sciences, 31, 381-389. [Link]

-

Jarosz, M. (2005). [Role of tautomerism in the molecular mechanisms of mutagenesis]. Postepy biochemii, 51(3), 264-271. [Link]

-

Tsuchiyama, H., Atsumi, G., Matsuda, A., Negishi, K., & Hayatsu, H. (1991). Analysis of 2-amino-N6-hydroxyadenine-induced mutagenesis in phage M13mp2. Mutation Research/Genetic Toxicology, 253(1), 47-54. [Link]

- Janion, C. (1978). The efficiency and extent of mutagenic activities of some new mutagens of base-analogue type. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 56(3), 225-234.

-

Neuhäuser-Klaus, A. (1991). Mutagenic activity of 2-amino-N6-hydroxyadenine in the mouse spot test. Mutation Research/Genetic Toxicology, 253(1), 109-114. [Link]

- Joyce, C. M., & Benkovic, S. J. (2004). DNA polymerase fidelity. Biochemistry, 43(48), 14925-14938.

- Vaisman, A., & Woodgate, R. (2017). Translesion DNA Polymerases in Eukaryotes. Cold Spring Harbor perspectives in biology, 9(6), a026618.

-

Choi, J. Y., & Guengerich, F. P. (2005). Translesion synthesis across 1,N6-ethenodeoxyadenosine by human DNA polymerases eta and kappa. The Journal of biological chemistry, 280(48), 39843–39850. [Link]

-

Assay Genie. (n.d.). High Fidelity DNA Polymerase Protocol. Retrieved from [Link]

- Sayer, J. M., Chadha, A., Agarwal, S., Yeh, H. C., & Jerina, D. M. (1991). Base-pairing properties of N6- and N-6-substituted adenines and their 2-amino derivatives. Journal of the American Chemical Society, 113(23), 8539-8549.

-

Patro, J. N., Haracska, L., & Prakash, S. (2012). Translesion synthesis across 1,N6-(2-hydroxy-3-hydroxymethylpropan-1,3-diyl)-2'-deoxyadenosine (1,N6-γ-HMHP-dA) adducts by human and archebacterial DNA polymerases. The Journal of biological chemistry, 287(46), 38486–38495. [Link]

-

Eurofins. (2024). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

-

Biori. (2021). Fidelity Assess of DNA polymerase. Retrieved from [Link]

- Kool, E. T. (2002). Hydrogen bonding, base stacking, and steric effects in DNA replication. Annual review of biophysics and biomolecular structure, 31, 1-22.

- Svedruzić, Z. M. (2008). The molecular mechanism of the DNA polymerase reaction. Current organic chemistry, 12(5), 376-391.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101513, N6-Hydroxy-9H-purine-2,6-diamine. Retrieved from [Link].

-

Zang, H., Goodenough, A. K., Choi, J. Y., Irimia, A., Loukachevitch, L. V., & Guengerich, F. P. (2012). Translesion synthesis across 1,N(6)-(2-hydroxy-3-hydroxymethylpropan-1,3-diyl)-2'-deoxyadenosine (1,N(6)-γ-HMHP-dA) adducts by human and archebacterial DNA polymerases. The Journal of biological chemistry, 287(46), 38486–38495. [Link]

Sources

- 1. Mutagenicity of 2-alkylpropenals in Salmonella typhimurium strain TA 100: structural influences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A dual gene-specific mutator system installs all transition mutations at similar frequencies in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mutagenic properties of 2-amino-N6-hydroxyadenine in Salmonella and in Chinese hamster lung cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The genetic toxicology of 2-amino-N6-hydroxyadenine in eukaryotic organisms: significance for genetic risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mutagenic activity of 2-amino-N6-hydroxyadenine in the mouse spot test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Translesion DNA synthesis catalyzed by human pol eta and pol kappa across 1,N6-ethenodeoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Translesion Synthesis across 1,N6-(2-Hydroxy-3-hydroxymethylpropan-1,3-diyl)-2′-deoxyadenosine (1,N6-γ-HMHP-dA) Adducts by Human and Archebacterial DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Translesion synthesis across 1,N6-(2-hydroxy-3-hydroxymethylpropan-1,3-diyl)-2'-deoxyadenosine (1,N6-γ-HMHP-dA) adducts by human and archebacterial DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-N6-hydroxyadenine: A Comprehensive Technical Guide on its Structure, Properties, and Biological Significance

This guide provides an in-depth exploration of 2-Amino-N6-hydroxyadenine (AHA), a potent mutagenic nucleobase analogue. Intended for researchers, scientists, and professionals in drug development, this document delineates its chemical identity, structural characteristics, and profound biological implications, particularly its role as a powerful tool in genetic toxicology and mutagenesis research.

Introduction: The Significance of a Modified Purine

In the landscape of molecular biology and genetic research, nucleobase analogues are indispensable tools for elucidating the mechanisms of DNA replication, repair, and mutagenesis. 2-Amino-N6-hydroxyadenine, a derivative of adenine, stands out due to its potent mutagenic activity.[1][2] Functionally related to adenine, this compound is a member of the 2,6-diaminopurines and is characterized by the substitution of a hydroxyl group on the exocyclic amino group at the N6 position.[1][3] Its ability to induce specific types of mutations with high frequency has made it a subject of extensive study, offering valuable insights into the fundamental processes of genetic stability and alteration.[4] This guide aims to provide a comprehensive technical overview of AHA, from its fundamental chemical properties to its application in experimental systems.

Chemical Identity and Structure

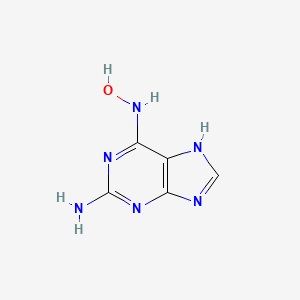

A clear understanding of the chemical identity of 2-Amino-N6-hydroxyadenine is foundational to appreciating its biological activity. The compound is systematically named N-(2-amino-7H-purin-6-yl)hydroxylamine.[1]

Identifiers and Chemical Formula

Precise identification of a chemical compound is critical for research and regulatory purposes. The following table summarizes the key identifiers for 2-Amino-N6-hydroxyadenine.

| Identifier | Value | Source |

| CAS Number | 7269-57-0 | PubChem[1] |

| Molecular Formula | C5H6N6O | PubChem[1] |

| Molecular Weight | 166.14 g/mol | PubChem[1] |

| IUPAC Name | N-(2-amino-7H-purin-6-yl)hydroxylamine | PubChem[1] |

| InChI | InChI=1S/C5H6N6O/c6-5-9-3-2(7-1-8-3)4(10-5)11-12/h1,12H,(H4,6,7,8,9,10,11) | DNAmod[2] |

| InChIKey | UJUHACUYECLPGK-UHFFFAOYSA-N | DNAmod[2] |

| SMILES | Nc1nc(NO)c2nc[nH]c2n1 | DNAmod[2] |

| Synonyms | 2-Amino-N(6)-hydroxyadenine, Guanine oxime, 2-amino-6-N-hydroxylaminopurine | PubChem[1] |

Structural Representation

The chemical structure of 2-Amino-N6-hydroxyadenine reveals the key functional groups that drive its biological activity. The presence of the hydroxylamino group at the N6 position and the amino group at the C2 position are critical determinants of its mutagenic properties.[4]

Caption: Chemical structure of 2-Amino-N6-hydroxyadenine.

Synthesis and Chemical Properties

The synthesis of N6-substituted 2-amino-purine derivatives, including 2-Amino-N6-hydroxyadenine, has been described in the scientific literature.[5] These synthetic routes are crucial for producing the compound for research purposes. From a chemical reactivity perspective, 2-Amino-N6-hydroxyadenine possesses both oxime and amine functionalities.[1] This dual nature makes it incompatible with strong acids, bases, and reducing agents.[1] As an amine, it can neutralize acids in exothermic reactions.[1]

Biological Activity and Mechanism of Mutagenesis

The most significant characteristic of 2-Amino-N6-hydroxyadenine is its potent mutagenic activity, which has been demonstrated in a wide range of organisms, including bacteria (Escherichia coli, Salmonella typhimurium), yeast (Saccharomyces cerevisiae), and mammalian cells.[2][6][7]

Potency and Specificity of Mutagenesis

AHA is recognized as one of the most potent mutagens, particularly in bacterial systems like Salmonella typhimurium TA100.[6] Studies have shown that it can induce a high frequency of revertants, indicating its strong mutagenic potential.[6] A key feature of AHA's mutagenicity is its specificity. It predominantly causes AT to GC base-pair transitions.[4][8] This specificity arises from its ability to be incorporated into DNA during replication, where it can then mispair with cytosine.[4] This makes AHA a valuable tool for studying specific-locus mutations.[4]

Proposed Mechanism of Action

The mutagenic effect of 2-Amino-N6-hydroxyadenine is believed to stem from its structural similarity to adenine, allowing it to be recognized by DNA polymerases and incorporated into the nascent DNA strand. Once incorporated, the N6-hydroxyl group can lead to tautomeric shifts that favor mispairing with cytosine instead of thymine during subsequent rounds of DNA replication.

Caption: Proposed mechanism of 2-Amino-N6-hydroxyadenine induced mutagenesis.

Applications in Research and Drug Development

The potent and specific mutagenic properties of 2-Amino-N6-hydroxyadenine make it a valuable tool in several areas of research.

Genetic Toxicology and Risk Assessment

AHA serves as a model compound for assessing the capabilities of various eukaryotic assay systems to detect potent mutagens.[8] Its well-defined mutagenic signature allows for the validation and calibration of new and existing genotoxicity assays.

Studies of DNA Repair and Replication

By introducing specific types of DNA lesions (mispairings), AHA can be used to study the cellular mechanisms of DNA repair. Researchers can investigate how cells recognize and correct the mispairs induced by this analogue, providing insights into the fidelity of DNA replication and the efficiency of repair pathways.

A Note on Therapeutic Potential

While primarily known as a mutagen, the study of nucleobase analogues has been instrumental in the development of antiviral and anticancer drugs. Although 2-Amino-N6-hydroxyadenine itself is not a therapeutic agent due to its mutagenicity, the principles learned from its mechanism of action can inform the design of other nucleoside analogues with therapeutic potential. The core concept involves creating molecules that can be selectively incorporated into the DNA or RNA of pathogens or cancer cells, thereby disrupting their replication.

Safety and Handling

Given its classification as a mutagen and a potential teratogenic agent, 2-Amino-N6-hydroxyadenine must be handled with appropriate safety precautions in a laboratory setting.[1] Standard protocols for handling potent mutagens, including the use of personal protective equipment (gloves, lab coat, safety glasses) and working in a designated area such as a chemical fume hood, are mandatory. All waste materials should be disposed of as hazardous chemical waste.

Conclusion

2-Amino-N6-hydroxyadenine is a powerful nucleobase analogue with well-defined mutagenic properties. Its ability to induce specific AT to GC transitions with high potency has established it as a critical tool in the field of genetic toxicology and as a probe for studying the intricacies of DNA replication and repair. For researchers and professionals in drug development, a thorough understanding of this compound's chemical nature and biological effects is essential for its safe handling and effective application in advancing our knowledge of genetic stability and the mechanisms of mutagenesis.

References

-

PubChem. N6-Hydroxy-9H-purine-2,6-diamine. National Center for Biotechnology Information. [Link]

-

DNAmod. 2-amino-6-hydroxyaminopurine. [Link]

-

Kuroda, Y., Yokoiyama, A., & Kada, T. (1985). Mutagenic properties of 2-amino-N6-hydroxyadenine in Salmonella and in Chinese hamster lung cells in culture. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 147(5), 249-254. [Link]

-

de Serres, F. J., Brockman, H. E., Hung, C. Y., & Overton, L. K. (1985). Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa. Basic Life Sciences, 31, 381–390. [Link]

-

Materese, C. K., Nuevo, M., & Sandford, S. A. (2017). Mechanisms of the Formation of Adenine, Guanine, and their Analogs in UV-Irradiated Mixed NH3:H2O Molecular Ices Containing Purine. The Astrophysical Journal, 841(2), 125. [Link]

-

Tosșan Pharmatech. (2026). Unlocking Therapeutic Potential: The Role of 2-Amino-N-isopropylbenzenesulfonamide in Drug Discovery. [Link]

-

PubChem. 6-Hydroxyaminopurine. National Center for Biotechnology Information. [Link]

-

Discovery Fine Chemicals. Guanine (2-Amino-6-Hydroxypurine). [Link]

-

Pavlov, Y. I., Khromov-Borisov, N. N., & Inge-Vechtomov, S. G. (1991). The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae. Mutation Research, 253(1), 33-45. [Link]

-

Janion, C. (1976). The synthesis and properties of N6-substituted 2-amino-purine derivatives. Acta Biochimica Polonica, 23(1), 57–68. [Link]

-

Pezind, A., Loehr, F., & Marx, A. (2021). Structural dynamics and determinants of 2-aminoadenine specificity in DNA polymerase DpoZ of vibriophage ϕVC8. Nucleic Acids Research, 49(20), 11953–11966. [Link]

-

Neuhäuser-Klaus, A., & Lehmacher, W. (1991). Mutagenic activity of 2-amino-N6-hydroxyadenine in the mouse spot test. Mutation Research, 253(1), 81-86. [Link]

-

de Serres, F. J. (1991). The genetic toxicology of 2-amino-N6-hydroxyadenine in eukaryotic organisms: significance for genetic risk assessment. Mutation Research, 253(1), 1-2. [Link]

Sources

- 1. N6-Hydroxy-9H-purine-2,6-diamine | C5H6N6O | CID 101513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DNAmod: 2-amino-6-hydroxyaminopurine [dnamod.hoffmanlab.org]

- 3. 6-Hydroxyaminopurine | C5H5N5O | CID 21876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The synthesis and properties of N6-substituted 2-amino-purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mutagenic properties of 2-amino-N6-hydroxyadenine in Salmonella and in Chinese hamster lung cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The genetic toxicology of 2-amino-N6-hydroxyadenine in eukaryotic organisms: significance for genetic risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 2-Amino-N6-hydroxyadenine in DMSO

An In-Depth Technical Guide to the Solubility of 2-Amino-N6-hydroxyadenine in Dimethyl Sulfoxide (DMSO)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Amino-N6-hydroxyadenine (AHA) in dimethyl sulfoxide (DMSO). Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocol to deliver a deeper understanding of the underlying chemical principles and practical considerations essential for accurate and reproducible solubility assessment. We will explore the physicochemical properties of both AHA and DMSO, present a detailed, self-validating experimental workflow for solubility determination, and discuss critical factors that influence the dissolution and stability of AHA in this widely used aprotic solvent.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of early-stage drug discovery, the accurate determination of a compound's solubility is a foundational pillar upon which subsequent assays are built. Dimethyl sulfoxide is a powerful polar aprotic solvent, prized for its ability to dissolve a broad spectrum of both polar and nonpolar compounds, making it an indispensable vehicle for the creation of high-concentration stock solutions.[1][2][3] 2-Amino-N6-hydroxyadenine, a purine analog with known mutagenic properties, is a compound of significant interest in various biological studies.[4][5][6] Establishing its precise solubility in DMSO is paramount for ensuring the integrity and reproducibility of experimental results, from high-throughput screening to detailed mechanistic studies.

This guide is designed to provide not just a method, but a methodological philosophy. By understanding the "why" behind each step, the researcher is empowered to troubleshoot, adapt, and ultimately, generate solubility data with the highest degree of confidence.

Foundational Chemistry: Understanding the Solute and Solvent

A successful solubility determination begins with a thorough understanding of the key players: the solute (2-Amino-N6-hydroxyadenine) and the solvent (DMSO).

Physicochemical Properties of 2-Amino-N6-hydroxyadenine (AHA)

2-Amino-N6-hydroxyadenine is a derivative of adenine, characterized by the presence of both an amine and a hydroxylamine group.[5][7] This unique structure imparts specific chemical characteristics that directly influence its interaction with solvents.

| Property | Value/Description | Source |

| Molecular Formula | C5H6N6O | [7] |

| Molecular Weight | 166.14 g/mol | [7] |

| Appearance | White powder | [7] |

| Chemical Features | Contains both oxime and amine structures. Amines act as chemical bases. | [7] |

| Reactivity Profile | Incompatible with strong acids, bases, and strong oxidizing or reducing agents. | [7] |

The Unique Characteristics of Dimethyl Sulfoxide (DMSO)

DMSO's efficacy as a solvent stems from its distinct molecular structure and properties.[1][9]

| Property | Value/Description | Source |

| Molecular Formula | (CH3)2SO | [1] |

| Molar Mass | 78.13 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 1.1004 g/cm³ | [1] |

| Boiling Point | 189 °C (372 °F; 462 K) | [1] |

| Melting Point | 19 °C (66 °F; 292 K) | [1] |

| Solvent Type | Polar aprotic | [10] |

| Water Miscibility | Miscible | [1] |

Being a polar aprotic solvent, DMSO can accept hydrogen bonds but does not donate them as readily as protic solvents like water. Its ability to dissolve a wide range of substances is a significant advantage in a laboratory setting.[2] However, a critical consideration is its hygroscopic nature; DMSO readily absorbs moisture from the atmosphere.[11] This absorbed water can significantly alter the solvent's properties and may lead to the precipitation of dissolved compounds over time.[11]

Experimental Determination of Solubility: A Validated Protocol

The following protocol is designed to determine the kinetic . This method is widely used in early drug discovery for its balance of speed and reliability.[12]

Materials and Equipment

-